2-(4-Chlorophenyl)-7-methyl-3-({[(3-toluidinocarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine
Overview
Description
2-(4-Chlorophenyl)-7-methyl-3-({[(3-toluidinocarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C23H19ClN4O2 and its molecular weight is 418.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Synthesis and Spectral Studies : This compound and its derivatives have been synthesized and studied for their spectral properties. These compounds exhibit moderate biological activity against various bacteria and fungi at a concentration of 50μg/ml (Bhuva, Bhadani, Purohit & Purohit, 2015).
Biological Activity Assessment : Similar compounds have been assayed for biological activity against Gram-positive and Gram-negative bacteria, as well as fungi, showing moderate activity in certain concentrations (Bhuva, Patolia, Patel & Purohit, 2009).
Chemical Synthesis and Modification
New Methods for Compound Synthesis : Research has been conducted on developing new methods for preparing related compounds, highlighting the efficiency and potential applications in pharmacology (Lifshits, Ostapchuk & Brel, 2015).
Novel Compound Synthesis : Efforts have been made to synthesize novel compounds with this core structure, providing insight into chemical properties and potential applications (Khalifa, Al-Omar & Ali, 2017).
Applications in Heterocyclic Chemistry
Heterocyclic Chemistry : The compound's derivatives are of interest in heterocyclic chemistry, with various applications in creating new chemical entities (Drescher, Öhler & Zbiral, 1991).
Antimicrobial Activity Studies : Synthesis and study of related chalcones and oxopyrimidines containing the imidazo[1,2-a]pyridine nucleus have been conducted, with a focus on antimicrobial activity (Joshi, Vekariya, Dodiya, Ghetiya & Joshi, 2012).
Future Directions
Properties
IUPAC Name |
[(E)-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino] N-(3-methylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c1-15-4-3-5-19(12-15)26-23(29)30-25-14-20-22(17-6-8-18(24)9-7-17)27-21-13-16(2)10-11-28(20)21/h3-14H,1-2H3,(H,26,29)/b25-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLJEXJSQYZLNX-AFUMVMLFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)ON=CC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)O/N=C/C2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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